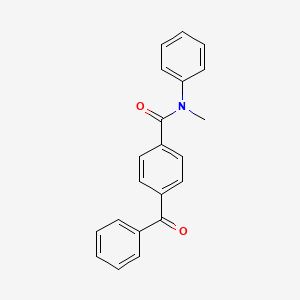![molecular formula C16H27NO3 B5657490 (3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5657490.png)
(3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like "(3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol" often involves multi-step chemical processes. While direct synthesis information for this molecule is not readily available, studies on similar compounds provide valuable insights. For instance, enantioselective carbonyl allylation is a critical step in synthesizing similar complex molecules, utilizing iridium-catalyzed transfer hydrogenation for achieving high optical purity (Bechem et al., 2010). This method demonstrates the intricacies involved in constructing molecules with specific stereochemical configurations.
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding the physical and chemical behavior of organic compounds. X-ray crystallography is a common technique used for this purpose. For compounds structurally related to the target molecule, crystal structure analysis reveals the conformation of the molecular framework and the spatial arrangement of functional groups, which are essential for predicting reactivity and interaction with other molecules (Girish et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structural features to "(3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol" often include transformations facilitated by the presence of functional groups such as allyl, methoxymethyl, and carbonyl. These functional groups can undergo a variety of reactions, including allylation, carbonylation, and methylation, under specific conditions (Cokley et al., 1997). Understanding these reactions is crucial for the synthesis and modification of similar molecules.
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, and solubility, are influenced by their molecular structure. For example, the presence of methoxy and piperidinyl groups can affect the polarity, solubility in different solvents, and the compound's overall physical state at room temperature. While specific data on the target molecule is not available, analogous compounds' physical properties provide insight into how structural elements impact these characteristics.
Chemical Properties Analysis
The chemical properties of a molecule like "(3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol" are determined by its functional groups and molecular structure. Reactivity with nucleophiles or electrophiles, stability under various conditions, and susceptibility to oxidation or reduction are all influenced by the arrangement and type of functional groups within the molecule. Studies on similar molecules, focusing on reactivity and stability, offer valuable information on potential chemical behaviors and transformations (Sakamaki et al., 1995).
properties
IUPAC Name |
[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-[1-(methoxymethyl)cyclobutyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-3-6-15(12-18)7-5-10-17(11-15)14(19)16(13-20-2)8-4-9-16/h3,18H,1,4-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDFUSJIGDTURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCCC(C2)(CC=C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657419.png)
![N,N-dimethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}aniline](/img/structure/B5657425.png)
![8-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657432.png)
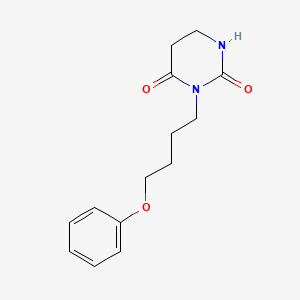
![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(3-methoxy-5-methyl-2-thienyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5657456.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-3-(methylthio)propanamide hydrochloride](/img/structure/B5657464.png)
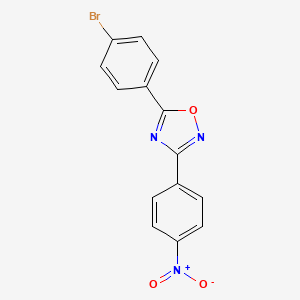
![methyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5657473.png)
![2-[4-(dimethylamino)benzylidene]-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone](/img/structure/B5657479.png)
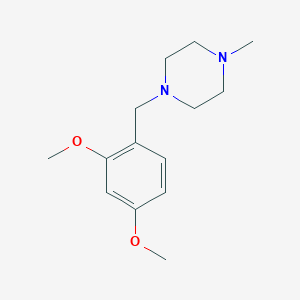
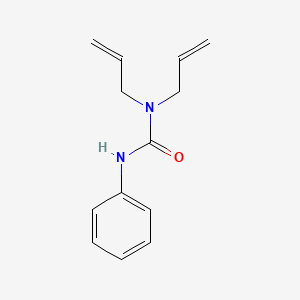
![7-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5657503.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5657504.png)
